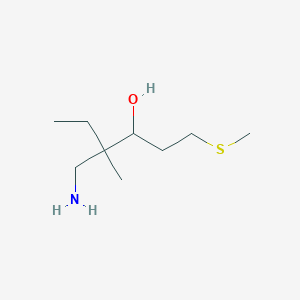
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol is an organic compound with the molecular formula C8H19NOS It is characterized by the presence of an aminomethyl group, a methylthio group, and a hydroxyl group on a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1-(methylthio)hexan-3-one with an aminomethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the aminomethyl group. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the aminomethylation reaction, and subsequent purification steps such as distillation or crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 4-methyl-1-(methylthio)hexan-3-one.
Reduction: Formation of 4-(aminomethyl)-4-methylhexan-3-ol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The methylthio group may participate in hydrophobic interactions, enhancing the compound’s binding affinity. The hydroxyl group can also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexan-3-ol: A secondary alcohol with a similar hexane backbone but lacking the aminomethyl and methylthio groups.
4-Methyl-1-(methylthio)hexan-3-one: A ketone derivative with a similar structure but different functional groups.
Uniqueness
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol is unique due to the presence of both aminomethyl and methylthio groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H21NOS |
|---|---|
Poids moléculaire |
191.34 g/mol |
Nom IUPAC |
4-(aminomethyl)-4-methyl-1-methylsulfanylhexan-3-ol |
InChI |
InChI=1S/C9H21NOS/c1-4-9(2,7-10)8(11)5-6-12-3/h8,11H,4-7,10H2,1-3H3 |
Clé InChI |
WBTVDXIFXAHCOT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CN)C(CCSC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


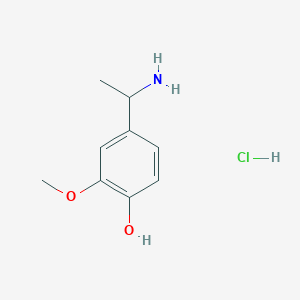


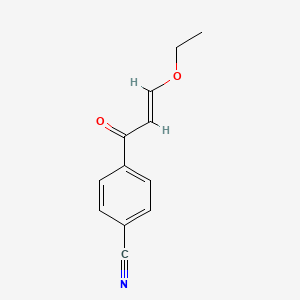
![Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13647228.png)

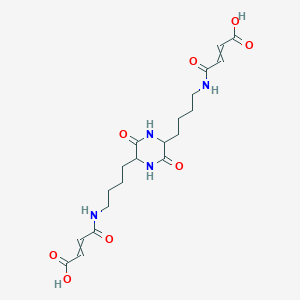
![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)
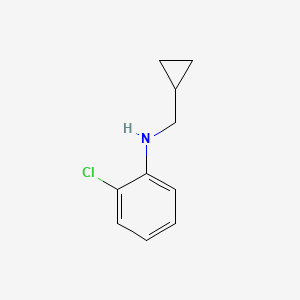
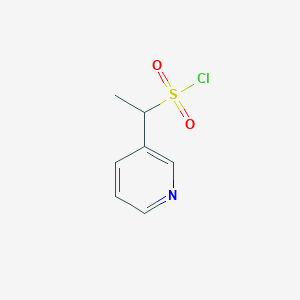
![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)
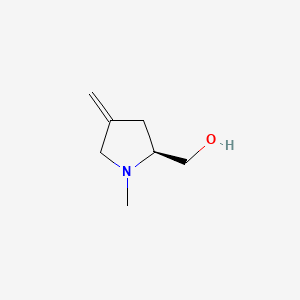
![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)

